Cas no 5415-62-3 (2,3,5-Trifluoro-6-nitroaniline)
2,3,5-Trifluoro-6-nitroaniline Chemical and Physical Properties
Names and Identifiers
-
- 2,3,5-Trifluoro-6-nitroaniline
- 2,3,5-TRIFLUORO-6-NITROBENZENAMINE
- Benzenamine,2,3,5-trifluoro-6-nitro-
- 2-Nitro-3,5,6-trifluoroaniline
- 3,5,6-Trifluoro-2-nitroaniline
- AC1L5CAI
- AC1Q4NCW
- AC1Q511D
- CTK4J9828
- NSC10265
- PubChem8513
- A830000
- NSC-10265
- SCHEMBL7074819
- BS-52971
- 5415-62-3
- WLZ3376
- FT-0614419
- MFCD00971838
- AKOS006230205
- E78520
- BQQVOARSGADABE-UHFFFAOYSA-N
- DTXSID30278836
-
- MDL: MFCD00971838
- Inchi: 1S/C6H3F3N2O2/c7-2-1-3(8)6(11(12)13)5(10)4(2)9/h1H,10H2
- InChI Key: BQQVOARSGADABE-UHFFFAOYSA-N
- SMILES: FC1=CC(=C(C(=C1[N+](=O)[O-])N)F)F
Computed Properties
- Exact Mass: 192.01500
- Monoisotopic Mass: 192.015
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.9
- Topological Polar Surface Area: 71.8A^2
Experimental Properties
- Density: 1.653
- Boiling Point: 294 ℃ at 760mmHg
- Flash Point: 131.6 ℃
- Refractive Index: 1.55
- PSA: 71.84000
- LogP: 2.69870
2,3,5-Trifluoro-6-nitroaniline Customs Data
- HS CODE:2921420090
- Customs Data:
China Customs Code:
2921420090Overview:
2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2,3,5-Trifluoro-6-nitroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019148054-1g |
2,3,5-Trifluoro-6-nitroaniline |
5415-62-3 | 95% | 1g |
$400.00 | 2023-09-01 | |
| A2B Chem LLC | AG18798-100mg |
2,3,5-Trifluoro-6-nitroaniline |
5415-62-3 | 95% | 100mg |
$44.00 | 2024-04-19 | |
| A2B Chem LLC | AG18798-250mg |
2,3,5-Trifluoro-6-nitroaniline |
5415-62-3 | 95% | 250mg |
$62.00 | 2024-04-19 | |
| A2B Chem LLC | AG18798-1g |
2,3,5-Trifluoro-6-nitroaniline |
5415-62-3 | 95% | 1g |
$146.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1722679-100mg |
2,3,5-Trifluoro-6-nitrobenzenamine |
5415-62-3 | 98% | 100mg |
¥366.00 | 2024-05-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1722679-250mg |
2,3,5-Trifluoro-6-nitrobenzenamine |
5415-62-3 | 98% | 250mg |
¥477.00 | 2024-05-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1722679-1g |
2,3,5-Trifluoro-6-nitrobenzenamine |
5415-62-3 | 98% | 1g |
¥1064.00 | 2024-05-09 | |
| Crysdot LLC | CD12063170-5g |
2,3,5-Trifluoro-6-nitroaniline |
5415-62-3 | 95+% | 5g |
$662 | 2024-07-24 | |
| abcr | AB231798-250mg |
2-Nitro-3,5,6-trifluoroaniline, 95%; . |
5415-62-3 | 95% | 250mg |
€181.70 | 2025-02-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTS448-100mg |
2,3,5-trifluoro-6-nitroaniline |
5415-62-3 | 95% | 100mg |
¥225.0 | 2024-04-18 |
2,3,5-Trifluoro-6-nitroaniline Suppliers
2,3,5-Trifluoro-6-nitroaniline Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 2,3,5-Trifluoro-6-nitroaniline
Professional Introduction to 2,3,5-Trifluoro-6-nitroaniline (CAS No. 5415-62-3)
2,3,5-Trifluoro-6-nitroaniline, with the chemical formula C₆H₂F₃N₂O₂ and CAS number 5415-62-3, is a fluorinated aromatic amine that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to a class of molecules characterized by the presence of multiple fluorine atoms and a nitro group, which confer unique electronic and steric properties. The structural features of 2,3,5-Trifluoro-6-nitroaniline make it a valuable intermediate in the synthesis of various biologically active compounds.
The significance of fluorinated aromatic compounds in medicinal chemistry cannot be overstated. Fluorine atoms are known to influence the pharmacokinetic and pharmacodynamic properties of drugs, including their metabolic stability, lipophilicity, and binding affinity to biological targets. The introduction of fluorine at specific positions in an aromatic ring can enhance the potency and selectivity of a drug molecule. In the case of 2,3,5-Trifluoro-6-nitroaniline, the presence of three fluorine atoms at the 2, 3, and 5 positions creates a highly electron-withdrawing environment around the ring, which can modulate reactivity and interactions with biological systems.
Recent advancements in synthetic chemistry have enabled the efficient preparation of 2,3,5-Trifluoro-6-nitroaniline through various methodologies. One such approach involves the nitration of 2,3,5-trifluorobenzene followed by reduction to yield the amine derivative. Alternatively, palladium-catalyzed cross-coupling reactions have been employed to introduce fluorine atoms into pre-existing aromatic scaffolds. These synthetic strategies highlight the versatility of 2,3,5-Trifluoro-6-nitroaniline as a building block for more complex molecules.
The applications of 2,3,5-Trifluoro-6-nitroaniline extend beyond pharmaceuticals into the realm of materials science. Fluorinated aromatic compounds are widely used in the development of liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers due to their thermal stability and electronic properties. The nitro group in 2,3,5-Trifluoro-6-nitroaniline further enhances its utility as a precursor for functionalized materials by allowing for selective reduction or further derivatization.
In the context of drug discovery, 2,3,5-Trifluoro-6-nitroaniline has been investigated as a potential intermediate in the synthesis of antimicrobial and anticancer agents. The electron-withdrawing nature of the fluorine and nitro groups can enhance binding interactions with biological targets such as enzymes and receptors. For instance, studies have shown that derivatives of 2,3,5-Trifluoro-6-nitroaniline exhibit inhibitory activity against certain kinases and transcription factors implicated in cancer progression. These findings underscore the therapeutic potential of this compound class.
The impact of fluorination on biological activity has been further explored through computational modeling and structure-activity relationship (SAR) studies. Molecular dynamics simulations have revealed that fluorinated aromatic rings can stabilize specific conformations of drug molecules upon binding to biological targets. This stabilization can lead to increased binding affinity and prolonged residence time at the target site. In addition, quantum mechanical calculations have provided insights into the electronic effects induced by fluorine substitution on aromatic systems like 2,3,5-Trifluoro-6-nitroaniline.
The synthesis and application of 2,3,5-Trifluoro-6-nitroaniline also intersect with green chemistry principles. Efforts have been made to develop environmentally benign synthetic routes that minimize waste generation and hazardous solvent use. Catalytic methods employing recyclable ligands and water-tolerant conditions have been particularly promising in this regard. Such approaches align with the growing emphasis on sustainable practices in chemical manufacturing.
Furthermore,the role of computational chemistry in optimizing synthetic pathways for complex molecules like 2,3,5-trifluoro-6-nitroaniline. By leveraging machine learning algorithms, researchers can predict reaction outcomes with high accuracy, thereby reducing experimental trial-and-error processes。 This integration has accelerated drug discovery pipelines, enabling faster identification。
>The future prospects for 23 35 trifluorinated anilines will continue exploring new synthetic strategies that improve efficiency sustainability。
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